molecular formula C15H13ClF3NO3 B280262 5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide

5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide

Cat. No. B280262
M. Wt: 347.71 g/mol
InChI Key: KHULSHGRJAONSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide is not fully understood, but it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell proliferation. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide has been shown to possess anti-inflammatory and analgesic properties. It has been found to inhibit the production of inflammatory cytokines and prostaglandins, thereby reducing inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide is its potent antitumor activity against various cancer cell lines. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide. One area of research could focus on the development of more soluble analogs of this compound that could be more easily administered in vivo. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for the treatment of pain and inflammation. Finally, research could be conducted to elucidate the precise mechanism of action of this compound and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide involves the reaction of 5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid with 4-chlorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

Molecular Formula

C15H13ClF3NO3

Molecular Weight

347.71 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide

InChI

InChI=1S/C15H13ClF3NO3/c16-11-3-1-10(2-4-11)7-20-14(21)13-6-5-12(23-13)8-22-9-15(17,18)19/h1-6H,7-9H2,(H,20,21)

InChI Key

KHULSHGRJAONSY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)COCC(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)COCC(F)(F)F)Cl

Origin of Product

United States

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